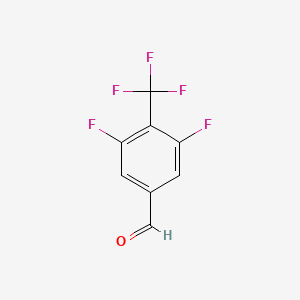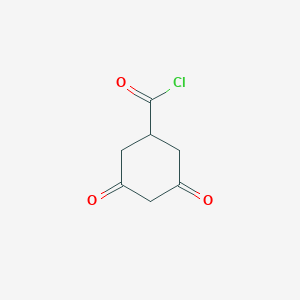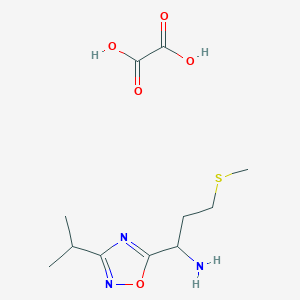
Chlorhydrate de 3-(1H-tétrazol-5-yl)morpholine
Vue d'ensemble
Description
3-(1H-tetrazol-5-yl)morpholine hydrochloride, also known as TTMH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTMH is a heterocyclic compound that contains both a tetrazole and a morpholine ring in its structure. The compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Applications antibactériennes
“Chlorhydrate de 3-(1H-tétrazol-5-yl)morpholine” a été utilisé dans la synthèse de nouveaux amides de N-(1-(3-fluoro-4-morpholinophényl)-1H-tétrazol-5-yl), qui ont été testés pour leurs propriétés antibactériennes in vitro . Ces composés ont montré une activité antibactérienne significative contre diverses souches bactériennes, notamment Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa et Bacillus cerus . Par exemple, le composé 8l a présenté une activité antibactérienne puissante avec une valeur de concentration minimale inhibitrice de 114±1,98 µg/mL contre Enterobacter aerogenes, et de 75±0,81 µg/mL contre Bacillus subtilis .
Inhibition de la gyrase de l'ADN
La même série de composés a également été testée en tant qu'inhibiteurs de l'enzyme gyrase de l'ADN à l'aide d'études in silico . Des études de simulation d'amarrage moléculaire ont été réalisées pour identifier les ligands responsables de l'activité antibactérienne . Les composés 8k, 8l, 8i et 8h ont obtenu de bons scores de modélisation, indiquant leur potentiel en tant qu'inhibiteurs de la gyrase de l'ADN .
Autres applications potentielles
Bien que les applications spécifiques du “this compound” soient limitées dans la littérature, les tétrazoles, un groupe auquel appartient ce composé, sont couramment utilisés dans un large éventail d'applications . Ces applications incluent la chimie médicinale, les explosifs, l'agriculture et la photographie et l'imagerie photo . Par conséquent, il est possible que le “this compound” puisse également avoir des applications potentielles dans ces domaines.
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
3-(1H-tetrazol-5-yl)morpholine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, thereby modulating phosphorylation events within cells . Additionally, 3-(1H-tetrazol-5-yl)morpholine hydrochloride can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 3-(1H-tetrazol-5-yl)morpholine hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in tumor cell lines such as Huh-7 and A549, 3-(1H-tetrazol-5-yl)morpholine hydrochloride exhibits cytotoxic activity, leading to reduced cell viability . Furthermore, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-(1H-tetrazol-5-yl)morpholine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, 3-(1H-tetrazol-5-yl)morpholine hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential and its impact on cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1H-tetrazol-5-yl)morpholine hydrochloride in laboratory settings are an important aspect of its biochemical analysis. Over time, this compound has been observed to exhibit stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function must also be considered. In in vitro and in vivo studies, 3-(1H-tetrazol-5-yl)morpholine hydrochloride has shown consistent effects on cellular processes, although long-term exposure may lead to adaptive responses in cells.
Dosage Effects in Animal Models
The effects of 3-(1H-tetrazol-5-yl)morpholine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 3-(1H-tetrazol-5-yl)morpholine hydrochloride.
Metabolic Pathways
3-(1H-tetrazol-5-yl)morpholine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology.
Transport and Distribution
The transport and distribution of 3-(1H-tetrazol-5-yl)morpholine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, 3-(1H-tetrazol-5-yl)morpholine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(1H-tetrazol-5-yl)morpholine hydrochloride is an important factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of 3-(1H-tetrazol-5-yl)morpholine hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(2H-tetrazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIZDOLQPVPZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NNN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820705-11-0 | |
| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)

![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)

![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)
